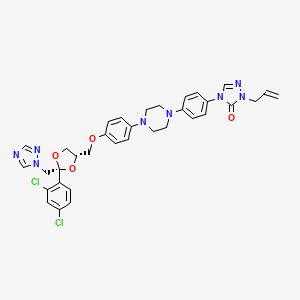
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C27H30BrNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as Umeclidinium Bromide Impurity 11 .
Preparation Methods
The synthesis of 1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis of other compounds.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide involves its interaction with muscarinic receptors. As a muscarinic antagonist, it inhibits the action of acetylcholine on these receptors, leading to bronchodilation and relief of respiratory symptoms . The molecular targets include muscarinic receptors in the respiratory tract, and the pathways involved are related to the inhibition of acetylcholine-mediated bronchoconstriction .
Comparison with Similar Compounds
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide can be compared with other similar compounds, such as:
Umeclidinium Bromide: A long-acting muscarinic antagonist used in the treatment of COPD.
Tiotropium Bromide: Another muscarinic antagonist with similar applications in respiratory medicine.
Aclidinium Bromide: Used for the maintenance treatment of COPD, similar to umeclidinium bromide.
The uniqueness of this compound lies in its specific chemical structure and its role as an impurity in the synthesis of other compounds .
Properties
CAS No. |
869113-10-0 |
|---|---|
Molecular Formula |
C27H30BrNO |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(1-benzyl-1-azoniabicyclo[2.2.2]octan-4-yl)-diphenylmethanol;bromide |
InChI |
InChI=1S/C27H30NO.BrH/c29-27(24-12-6-2-7-13-24,25-14-8-3-9-15-25)26-16-19-28(20-17-26,21-18-26)22-23-10-4-1-5-11-23;/h1-15,29H,16-22H2;1H/q+1;/p-1 |
InChI Key |
YOFHBDQMAPWLGH-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)









![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)

